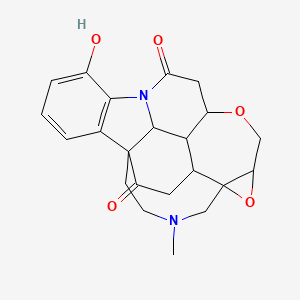
21,22-Dihydro-21-alpha,22-alpha-epoxyvomicine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21,22-Dihydro-21-alpha,22-alpha-epoxyvomicine is a complex organic compound with the molecular formula C22H24N2O5 It is a derivative of vomicine, characterized by the presence of an epoxy group at the 21 and 22 positions
Méthodes De Préparation
The synthesis of 21,22-Dihydro-21-alpha,22-alpha-epoxyvomicine involves multiple steps, typically starting from simpler organic molecules. The synthetic route often includes the formation of the epoxy group through an epoxidation reaction. Specific reaction conditions, such as the use of peracids or other oxidizing agents, are employed to achieve the desired epoxidation . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques like chromatography for purification.
Analyse Des Réactions Chimiques
21,22-Dihydro-21-alpha,22-alpha-epoxyvomicine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to open the epoxy ring, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents used in these reactions include oxidizing agents like peracids for epoxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
21,22-Dihydro-21-alpha,22-alpha-epoxyvomicine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mécanisme D'action
The mechanism of action of 21,22-Dihydro-21-alpha,22-alpha-epoxyvomicine involves its interaction with specific molecular targets within cells. The epoxy group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
21,22-Dihydro-21-alpha,22-alpha-epoxyvomicine can be compared with other similar compounds, such as:
Vomicine: The parent compound, which lacks the epoxy group.
21,22-Dihydro-21-beta,22-beta-epoxyvomicine: A stereoisomer with different spatial arrangement of the epoxy group.
21,22-Dihydro-21,22-dihydroxyvomicine: A derivative with hydroxyl groups instead of the epoxy group.
The uniqueness of this compound lies in its specific epoxy group configuration, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
22029-94-3 |
|---|---|
Formule moléculaire |
C22H24N2O5 |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
16-hydroxy-4-methyl-7,10-dioxa-4,14-diazaheptacyclo[12.6.5.01,25.06,8.06,23.011,24.015,20]pentacosa-15(20),16,18-triene-13,21-dione |
InChI |
InChI=1S/C22H24N2O5/c1-23-6-5-21-11-3-2-4-13(25)19(11)24-17(27)8-14-18(20(21)24)12(7-15(21)26)22(10-23)16(29-22)9-28-14/h2-4,12,14,16,18,20,25H,5-10H2,1H3 |
Clé InChI |
LNLMCLDEZUWTRG-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC23C4C5C(CC2=O)C6(C1)C(O6)COC5CC(=O)N4C7=C3C=CC=C7O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


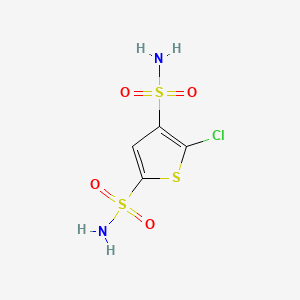
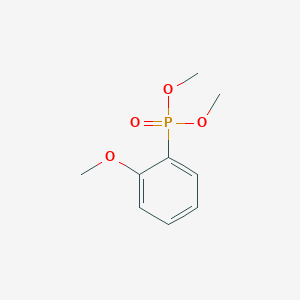
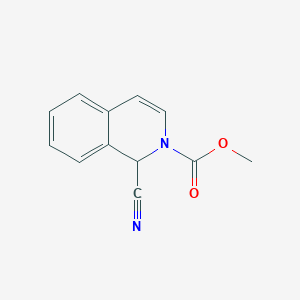

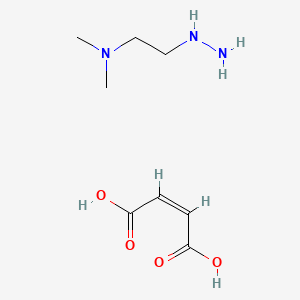
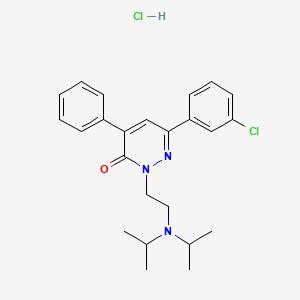
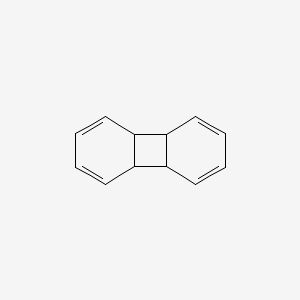

![1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione](/img/structure/B14716132.png)
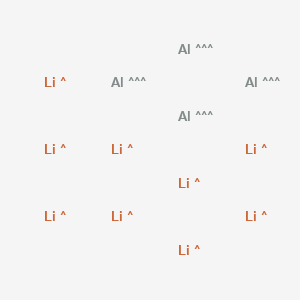
![3-(Phenylmethyl)[1,1'-biphenyl]-4-ol](/img/structure/B14716136.png)

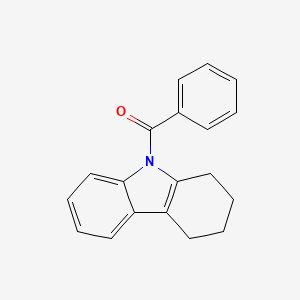
![Spiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]](/img/structure/B14716155.png)
